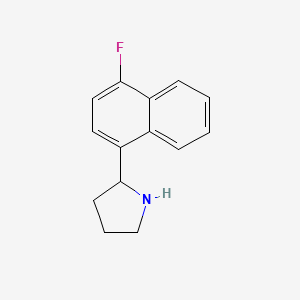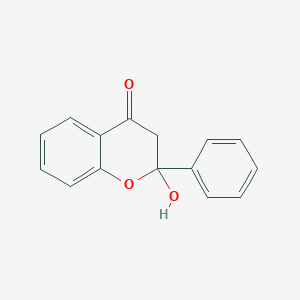![molecular formula C21H17N3 B13135357 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring attached to a phenylmethyl group, further connected to a biphenyl system. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles. Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. Major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents for various diseases.
Industry: The compound finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They are known for their use in click chemistry and drug development.
1,3,4-Thiadiazoles: These compounds contain sulfur in place of one nitrogen atom and are studied for their diverse biological activities.
Benzotriazoles: These compounds have a fused benzene ring with the triazole ring and are used as corrosion inhibitors and UV stabilizers. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C21H17N3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-2-6-18(7-3-1)19-9-11-20(12-10-19)21-8-4-5-17(13-21)14-24-16-22-15-23-24/h1-13,15-16H,14H2 |
InChIキー |
ZLUDXWNESBVQHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CN4C=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


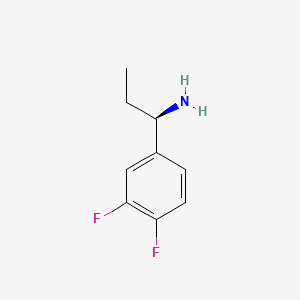
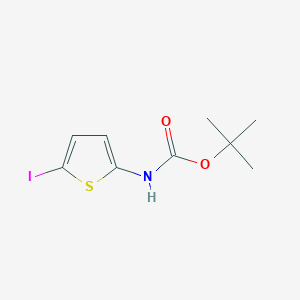
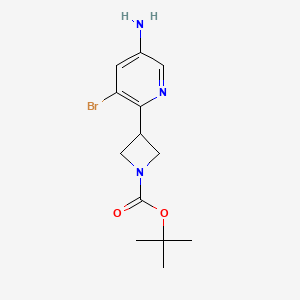
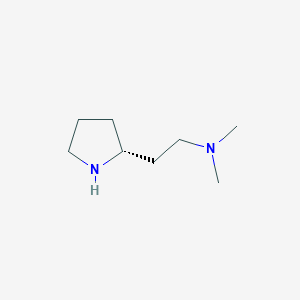
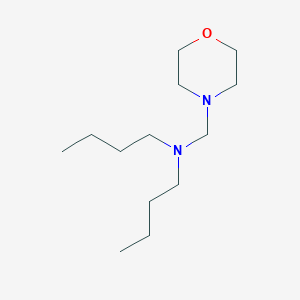
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
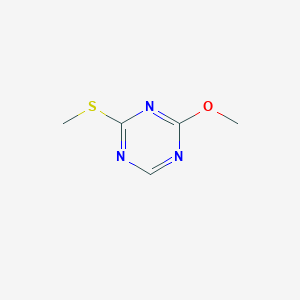


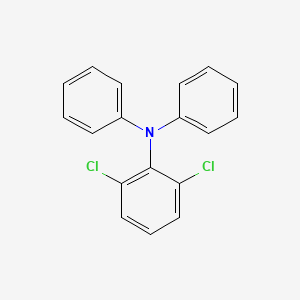
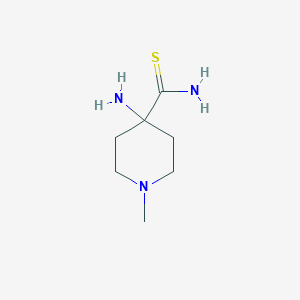
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
